molecular formula C14H26N2O3 B2893177 tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate CAS No. 1864058-58-1

tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate

Cat. No. B2893177
CAS RN: 1864058-58-1
M. Wt: 270.373
InChI Key: PZLMGEJAUYZYLM-UHFFFAOYSA-N
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Description

“tert-Butyl ((8-oxa-2-azaspiro[4.5]decan-4-yl)methyl)carbamate” is a chemical compound with the CAS Number: 2098564-18-0 . It has a molecular weight of 270.37 . The compound is white to yellow in color and is in solid form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H26N2O3/c1-10-11(16-12(17)19-13(2,3)4)14(9-18-10)5-7-15-8-6-14/h10-11,15H,5-9H2,1-4H3, (H,16,17)/t10-,11+/m0/s1 . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and the connectivity between them.


Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 396.8±42.0 °C and a predicted density of 1.08±0.1 g/cm3 . The pKa value is predicted to be 12.05±0.40 .

Scientific Research Applications

Synthesis Techniques and Chemical Reactions

Preparation and Reactivity :The compound and its derivatives are involved in innovative synthetic routes and chemical reactions. For instance, tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate reacts with N,N-dimethylformamide dimethyl acetal to yield isomeric condensation products, showcasing its reactivity and potential for creating novel molecules with unique properties (Moskalenko & Boev, 2012).

NMR Spectroscopy and Structural Analysis

Spectroscopic Application :NMR spectroscopy has been applied to determine the absolute configurations of related spirocyclic compounds, underscoring the importance of structural elucidation in the development of biologically active molecules (Jakubowska et al., 2013).

Material Science and Drug Synthesis

Synthesis of Biologically Active Compounds :Research includes the synthesis of spirocyclic 3-oxotetrahydrofurans for the development of potential biologically active heterocyclic compounds. This underlines the compound's role in creating frameworks for pharmaceuticals and materials with specific biological activities (Meyers et al., 2009).

Pharmaceutical Development

Gabapentin-Base Synthesis :The compound serves as a precursor in the synthesis of novel classes of biologically active compounds, such as derivatives evaluated for their potential therapeutic applications. This demonstrates the compound's versatility in pharmaceutical synthesis (Amirani Poor et al., 2018).

Conformational Analysis

Pseudopeptides and Spirolactams :The synthesis of spirocyclic compounds as constrained surrogates for dipeptides, used in peptide synthesis, highlights their significance in studying protein structures and functions. This aspect is crucial for developing peptide-based therapeutics and understanding protein folding mechanisms (Fernandez et al., 2002).

properties

IUPAC Name

tert-butyl N-(8-oxa-2-azaspiro[4.5]decan-4-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O3/c1-13(2,3)19-12(17)16-9-11-8-15-10-14(11)4-6-18-7-5-14/h11,15H,4-10H2,1-3H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZLMGEJAUYZYLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CNCC12CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-({8-oxa-2-azaspiro[4.5]decan-4-yl}methyl)carbamate

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